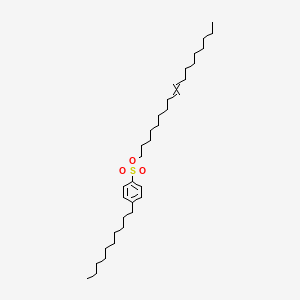

Octadec-9-enyl 4-decylbenzenesulfonate

Description

Octadec-9-enyl 4-decylbenzenesulfonate is a sulfonate ester characterized by a 4-decyl-substituted benzenesulfonic acid backbone esterified with an octadec-9-enyl (oleyl) alcohol group. This compound combines a hydrophobic decylbenzene moiety with a long unsaturated alkyl chain, making it structurally distinct from simpler sulfonates. Such molecules are typically explored for surfactant properties, micelle formation, or biomedical applications due to their amphiphilic nature. Below, we analyze its structural analogs to infer properties and applications.

Properties

Molecular Formula |

C34H60O3S |

|---|---|

Molecular Weight |

548.9 g/mol |

IUPAC Name |

octadec-9-enyl 4-decylbenzenesulfonate |

InChI |

InChI=1S/C34H60O3S/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-32-37-38(35,36)34-30-28-33(29-31-34)27-25-23-21-12-10-8-6-4-2/h15-16,28-31H,3-14,17-27,32H2,1-2H3 |

InChI Key |

CAVFEJQLGZAYSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCC=CCCCCCCCC |

Synonyms |

oleyl 4-decylbenzenesulfonate oleyl p-decylbenzenefulfonate oleyl-p-(n-decyl)benzenesulfonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights several compounds with structural similarities, particularly in alkyl/alkenyl chains and sulfonate/ester functional groups:

Table 1: Key Properties of Analogous Compounds

Key Comparative Insights

Alkyl Chain Length and Hydrophobicity

- Octadec-9-enyl 4-decylbenzenesulfonate features a C10 decyl chain on the benzene ring and a C18 unsaturated oleyl chain as the esterifying group. This contrasts with Isopropanolamine Dodecylbenzenesulfonate (C12 dodecyl chain), which has higher hydrophobicity due to the longer alkyl chain . The shorter decyl chain in the target compound may enhance water solubility compared to dodecyl analogs.

- The oleyl chain (C18:1, cis-9) introduces unsaturation, reducing melting points and increasing fluidity compared to saturated analogs like hentetracontan-1-ol (C41 alcohol) in E. camaldulensis .

Functional Group Impact

- Sulfonate vs. Carboxylate Esters: Sulfonates (e.g., Isopropanolamine Dodecylbenzenesulfonate) exhibit stronger acidity and stability compared to carboxylate esters (e.g., compounds in ). This makes sulfonates more effective in harsh environments (e.g., acidic formulations) .

- Biological Activity : Carboxylate esters with octadec-9-enyl groups () show antitumoral activity against breast cancer, suggesting that the oleyl chain may enhance cell membrane permeability. However, sulfonates are less explored in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.